4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine
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Overview
Description
4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and a pyrrolidin-3-yloxy moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through various methods, such as the Biginelli reaction or the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidin-3-yloxy Moiety: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated pyrimidine intermediates, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A similar heterocyclic compound with a fused pyrimidine ring, known for its biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, widely used in medicinal chemistry for their bioactivity.
Uniqueness
4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological properties and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
4-cyclopropyl-6-pyrrolidin-3-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-8(1)10-5-11(14-7-13-10)15-9-3-4-12-6-9/h5,7-9,12H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPSFGKNRSYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OC3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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